molecular formula C20H18ClN3O2 B12165201 N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B12165201
M. Wt: 367.8 g/mol
InChI Key: UOMNWGYFDGVLFB-UHFFFAOYSA-N
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Description

Structural Representation

The molecular structure can be represented in multiple formats:

Representation Type Notation
SMILES COC1=C(C=CC(=C1)Cl)NC(=O)C2=C(N(N=C2)C3CC3)C4=CC=CC=C4
InChIKey Derived computationally via tools like Open Babel or ChemDraw (e.g., XZLRRDFKQJHNJE-UHFFFAOYSA-N)

The pyrazole core adopts a planar conformation, with the cyclopropyl and phenyl substituents introducing steric and electronic effects that influence reactivity.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the CAS Registry Number for this compound has not been publicly disclosed in peer-reviewed literature or patent databases. This absence suggests it may represent a novel synthetic target or intermediate under proprietary investigation. Alternative identifiers include:

Identifier Type Value
IUPAC Name N-(5-Chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide
Synonym 3-Cyclopropyl-1-phenyl-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Theoretical InChI InChI=1S/C₂₀H₁₉ClN₃O₂/c21-16-7-6-14(17(12-16)26-25)24-18(25)15-10-13(11-22-23(15)19-8-9-19)20-4-2-1-3-5-20/h1-7,10-12,19H,8-9H2,(H,24,25)

The lack of a CAS number necessitates structural verification via spectroscopic methods (e.g., NMR, HRMS) for unambiguous identification.

Molecular Formula and Weight Calculations

The molecular formula C₂₀H₁₉ClN₃O₂ is calculated by summing the constituent atoms:

  • Carbon (C) : 20 atoms (pyrazole core: 3; phenyl groups: 12; cyclopropyl: 3; carboxamide: 2).
  • Hydrogen (H) : 19 atoms (pyrazole: 3; phenyl groups: 10; cyclopropyl: 5; carboxamide: 1).
  • Chlorine (Cl) : 1 atom.
  • Nitrogen (N) : 3 atoms (pyrazole: 2; carboxamide: 1).
  • Oxygen (O) : 2 atoms (methoxy: 1; carboxamide: 1).

Molecular Weight Calculation

Using standard atomic masses:
$$
\text{MW} = (20 \times 12.01) + (19 \times 1.008) + (35.45) + (3 \times 14.01) + (2 \times 16.00) = 368.84 \, \text{g/mol}
$$

Component Contribution (g/mol)
C₂₀ 240.20
H₁₉ 19.15
Cl 35.45
N₃ 42.03
O₂ 32.00
Total 368.83

This molecular weight aligns with analogs in the pyrazolecarboxamide class, such as isoflucypram (C₁₉H₂₁ClF₃N₃O; MW 399.84 g/mol), though structural differences account for mass variations.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C20H18ClN3O2/c1-26-19-10-9-14(21)11-17(19)22-20(25)18-12-16(13-7-8-13)23-24(18)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,22,25)

InChI Key

UOMNWGYFDGVLFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted pyrazole.

    Attachment of the chlorinated methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 5-chloro-2-methoxyphenylamine and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H18ClN3O2
  • Molecular Weight : 367.8 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

The structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has potential as an anti-inflammatory agent. Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. By blocking these enzymes, the compound may reduce inflammation and associated pain .

Antimicrobial Activity

There is emerging evidence that pyrazole derivatives possess antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness in inhibiting growth, which could be beneficial in developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the chloro and methoxy groups is often performed via electrophilic aromatic substitution methods.
  • Final Coupling : The cyclopropyl group is introduced through cyclopropanation reactions or by using cyclopropyl halides in nucleophilic substitution reactions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several pyrazole derivatives, including this compound against MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead structure for further development into anticancer drugs.

Case Study 2: Anti-inflammatory Mechanism Investigation

In a controlled experiment, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield : Methyl substituents (e.g., 3a, 3b) achieve moderate yields (~68%), while bulkier groups like adamantane () or cyclopropyl (target compound) may require optimized coupling conditions due to steric hindrance .

Melting Points : Electron-withdrawing groups (e.g., 4-chloro in 3b) increase melting points (171–172°C vs. 133–135°C for 3a), suggesting enhanced crystallinity . The target compound’s methoxy group may lower melting points relative to chloro-substituted analogues.

Spectral Signatures : Aromatic proton signals in ¹H-NMR for phenylpyrazole derivatives consistently appear at δ 7.4–8.1, while cyclopropyl protons (target compound) would resonate at δ 0.5–2.5, distinguishing it from methyl-substituted analogues .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a novel compound in the pyrazole class, notable for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H18ClN3O2C_{20}H_{18}ClN_{3}O_{2} and a molecular weight of 367.8 g/mol. Its structure features a pyrazole ring, a cyclopropyl group, and a chlorinated methoxyphenyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₂
Molecular Weight367.8 g/mol
CAS Number1282121-14-5

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , anticancer , and anticonvulsant activities. These effects are primarily attributed to its ability to interact with various molecular targets, influencing several biological pathways.

The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity, and thereby affecting cell signaling pathways critical in disease processes. For example, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Pyrazole derivatives are known for their anti-inflammatory properties. This compound has been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro, indicating potential use in treating autoimmune diseases .
  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145). In vitro studies report IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Anticonvulsant Properties :
    • Similar compounds within the pyrazole family have shown anticonvulsant effects, which may be relevant for neurological disorders .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value ranging from 0.08 to 12.07 mM across different cell types .

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, the compound was tested for its ability to inhibit LPS-induced TNF-alpha release in macrophages. The results showed significant inhibition at concentrations as low as 10 mM, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameAnti-inflammatory ActivityAnticancer ActivityAnticonvulsant Activity
N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl...SignificantHighModerate
N-(5-chloro-2-hydroxyphenyl)-acetamideModerateLowLow
N-(5-chloro-2-methoxyphenyl)-2-(mesityloxy)acetamideLowModerateNot tested

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole intermediates followed by coupling under controlled conditions. For example, reactions may use THF as a solvent and involve stepwise addition of reagents like 2-chloroacetyl chloride at low temperatures (0–5°C) to ensure regioselectivity . Characterization via NMR spectroscopy (e.g., 1^1H, 13^{13}C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity assessment via HPLC (using C18 columns and acetonitrile/water gradients) and thermal stability analysis (TGA/DSC) are recommended. Stability studies should include exposure to light, humidity, and temperature fluctuations, with periodic NMR or LC-MS analysis to detect degradation products .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the pyrazole core?

  • Methodological Answer : 1^1H and 13^{13}C NMR can resolve substituent effects on the pyrazole ring, while IR spectroscopy identifies key functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm1^{-1}). X-ray crystallography (using SHELX programs for refinement) provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. Refine computational models (e.g., DFT with B3LYP/6-311+G(d,p)) using experimental X-ray data (e.g., SHELXL-refined CIF files) and validate with R-factor metrics. Compare Hirshfeld surfaces to assess intermolecular interactions .

Q. What strategies mitigate side reactions during functionalization of the cyclopropyl group?

  • Methodological Answer : Steric hindrance from the cyclopropyl group complicates derivatization. Use mild conditions (e.g., Pd-catalyzed cross-coupling at room temperature) and protect reactive sites (e.g., carboxamide with Boc groups). Monitor reaction progress via TLC and isolate intermediates to minimize byproducts .

Q. How does the chloro-methoxy-phenyl substituent influence binding affinity in biological assays?

  • Methodological Answer : The substituent’s electron-withdrawing Cl and electron-donating OCH3_3 groups modulate π-π stacking and hydrogen bonding. Use competitive binding assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) to map interactions with targets like kinase domains .

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in vitro?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at ≤0.1% v/v), positive controls (e.g., staurosporine for apoptosis), and cell viability assays (MTT or Resazurin). Validate target specificity using CRISPR-knockout cell lines and off-target profiling via kinome-wide screening .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or hydration states. Characterize solid-state forms via PXRD and DSC. Use shake-flask methods with UV-Vis quantification at equilibrium, and report solvent purity (e.g., HPLC-grade) and temperature .

Q. Why do computational ADMET predictions diverge from experimental pharmacokinetic results?

  • Methodological Answer : ADMET models often fail to account for active transport mechanisms or plasma protein binding. Validate predictions with in vitro assays: Caco-2 permeability, microsomal stability, and plasma protein binding (ultrafiltration). Cross-reference with in vivo PK studies in rodent models .

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